Astemisinin

Vue d'ensemble

Description

It was discovered in 1972 by Tu Youyou, who was awarded the Nobel Prize in Physiology or Medicine in 2015 for this groundbreaking discovery . Astemisinin and its derivatives are renowned for their potent antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Astemisinin is primarily obtained from the plant Artemisia annua. The biosynthesis of this compound in the plant involves the mevalonate pathway and the methylerythritol phosphate pathway, which produce the precursors isopentenyl diphosphate and dimethylallyl diphosphate . These precursors undergo a series of enzymatic reactions to form dihydroartemisinic acid, which is then converted to this compound through photooxidation and subsequent cyclization .

Industrial Production Methods

The industrial production of this compound has been enhanced through metabolic engineering and synthetic biology approaches. One notable method involves the use of genetically engineered yeast to produce artemisinic acid, a precursor to this compound . This method significantly increases the yield and reduces the cost compared to traditional extraction from the plant. The artemisinic acid produced by yeast is then chemically converted to this compound through a series of oxidation and cyclization reactions .

Analyse Des Réactions Chimiques

Endoperoxide Activation via Iron Interactions

The antimalarial action of artemisinin depends on iron-mediated cleavage of its endoperoxide bridge. Two competing activation pathways have been characterized:

Molecular Docking Insights

Acid/Base Stability and Decomposition

Artemisinin demonstrates selective stability under varying pH conditions:

-

Thermal Stability : Remains intact up to 190°C despite containing a peroxide group .

-

Acid Hydrolysis : Decomposes in acidic conditions (e.g., HCl) via protonation at O5a, leading to ring-opening products without peroxide scission .

-

Alkali Instability : Rapid degradation in basic solutions generates multiple unidentified byproducts .

DFT Calculations for Protonation

| Protonation Site | Relative Energy (kcal/mol) |

|---|---|

| O5a | 0.0 (most favorable) |

| O4a | +3.2 |

| O3a | +3.5 |

| Table 2: B3LYP/6-31+G calculations reveal O5a as the preferred protonation site in acidic environments .* |

Radical Rearrangement Mechanisms

The 1,5-hydrogen shift dominates artemisinin’s radical transformation pathway:

-

Activation Energy : 6.4 kcal/mol (B3LYP/6-31G(d,p)), enabling rapid radical propagation .

-

Transition State : Nonlinear geometry with a critical H-transfer distance of 2.1 Å .

-

Lifetime : O-centered radicals persist for 3.4×10³⁴ s at 30 K, detectable via low-temperature EPR .

This radical-mediated alkylation damages parasite biomolecules, including heme and critical proteins .

Derivatization Reactions

Artemisinin’s lactone and peroxide groups enable targeted modifications:

Reduction Reactions

| Reagent | Product | Bioactivity Change |

|---|---|---|

| Pd/C + H₂ | Deoxyartemisinin | Loss of antimalarial activity |

| NaBH₄ | Lactol derivative | Peroxide intact, altered PK |

| Table 3: Selective reduction pathways . |

Hydroxylation

Microbial biotransformation yields derivatives with hydroxyl groups at C-5α, C-4α, and C-8β positions . For example:

-

5α-Hydroxy-1-deoxy-10-deoxoartemisinin : Confirmed via X-ray crystallography (HR-ESI-MS m/z 269.1756 [M+H]⁺) .

Synthetic Precursor Chemistry

Dihydroartemisinic acid (DHAA), a biosynthetic precursor, reacts with singlet oxygen to regenerate artemisinin via photochemical [4+2]-cycloaddition . This pathway is exploited in semi-synthetic production.

Applications De Recherche Scientifique

Anti-Parasitic Applications

Artemisinin is primarily recognized for its efficacy against malaria, particularly in treating infections caused by Plasmodium falciparum. The World Health Organization (WHO) endorses artemisinin-based combination therapies (ACTs) as the frontline treatment for malaria due to their effectiveness against drug-resistant strains.

Clinical Trials and Efficacy

- A systematic review identified 35 clinical studies focusing on artemisinin's anti-parasitic effects, with many demonstrating rapid clinical progress and high efficacy rates .

- For instance, a head-to-head comparison of ACTs showed high efficacy rates: dihydroartemisinin-piperaquine (DHAPQ) demonstrated a 97.6% efficacy rate compared to other combinations .

Table 1: Efficacy of Different ACTs

| Treatment Combination | Efficacy Rate (%) | Study Reference |

|---|---|---|

| Dihydroartemisinin-Piperaquine | 97.6 | |

| Artemether-Lumefantrine | 95.5 | |

| Amodiaquine-Artesunate | 96.8 |

Anti-Tumor Properties

Recent research has expanded the scope of artemisinin to oncology, where it exhibits potential anti-cancer properties.

Case Study Insights

- Clinical trials have highlighted the safety profile of artemisinin in cancer patients, showing minimal adverse effects while improving outcomes when used as an adjunct therapy .

Anti-Inflammatory Effects

Artemisinin also exhibits significant anti-inflammatory properties, which may be beneficial in treating various inflammatory conditions.

Research Findings

- A review identified 12 studies focusing on the anti-inflammatory effects of artemisinin and its derivatives, indicating a potential role in managing diseases characterized by chronic inflammation .

- The compound has been shown to modulate immune responses and reduce pro-inflammatory cytokine production, which could be advantageous in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Potential

Emerging evidence suggests that artemisinin may possess antiviral properties against several viruses.

Current Research Landscape

- Eight studies have explored the antiviral effects of artemisinin, primarily focusing on its potential against HIV and hepatitis B virus (HBV) . However, most antiviral research remains in early clinical phases.

- A need for more extensive phase II/III trials has been emphasized to confirm these findings and establish effective treatment protocols .

Safety Profile and Adverse Effects

The safety of artemisinin has been a crucial aspect of its application across various therapeutic areas.

Adverse Reactions

Mécanisme D'action

Astemisinin exerts its effects primarily through the cleavage of its endoperoxide bridge by iron ions within the malaria parasite . This cleavage generates reactive oxygen species and carbon-centered radicals, which damage essential proteins and membranes within the parasite, leading to its death . The molecular targets of this compound include heme, a component of hemoglobin, and various proteins involved in the parasite’s metabolic pathways .

Comparaison Avec Des Composés Similaires

Astemisinin is unique among antimalarial drugs due to its rapid action and ability to target multiple stages of the parasite’s life cycle . Similar compounds include:

Dihydroartemisinin: A more water-soluble derivative of this compound with enhanced bioavailability.

Artemether: A lipid-soluble derivative used in combination therapies for its rapid action.

Artesunate: A water-soluble derivative used for severe malaria due to its rapid onset of action.

These derivatives share the core structure of this compound but have been modified to improve their pharmacokinetic properties and therapeutic efficacy .

Activité Biologique

Artemisinin, a sesquiterpene lactone derived from the sweet wormwood plant (Artemisia annua), is renowned for its potent antimalarial properties. Its biological activities extend beyond malaria treatment, demonstrating efficacy against various pathogens and potential therapeutic applications in cancer and other diseases. This article delves into the biological activity of artemisinin, supported by research findings, case studies, and data tables.

Artemisinin's antimalarial activity primarily stems from its unique peroxide structure, which is believed to generate reactive oxygen species (ROS) upon activation within the malaria parasite. This process disrupts the parasite's redox homeostasis and leads to cell death. The following mechanisms have been proposed:

- Heme Targeting : Artemisinin is thought to interact with heme, a byproduct of hemoglobin digestion by the malaria parasite. This interaction leads to the formation of free radicals that alkylate and damage cellular components within the parasite .

- Calcium Homeostasis : Artemisinin may also target PfATP6, a calcium ATPase in the parasite's membrane, disrupting calcium levels and contributing to its cytotoxic effects .

- Antiviral Properties : In addition to its antimalarial effects, artemisinin exhibits antiviral activity against several viruses, including hepatitis B and C, HIV-1, and influenza .

Efficacy Against Malaria

Artemisinin-based combination therapies (ACTs) are now the standard treatment for malaria caused by Plasmodium falciparum and other species. The rapid action of artemisinin derivatives allows for quicker clearance of parasitemia compared to traditional antimalarial drugs . Key points include:

- Rapid Parasite Clearance : Artemisinin clears parasitemia faster than other antimalarials, targeting both early and late stages of the parasite lifecycle .

- Low Toxicity : Artemisinin and its derivatives are associated with low toxicity profiles, making them suitable for use in diverse populations, including children .

Case Studies

Several clinical studies have highlighted the effectiveness of artemisinin in various contexts:

- Malaria Treatment in Pregnancy : A study indicated that first-trimester treatment with ACTs was associated with lower risks of adverse pregnancy outcomes compared to non-ACT treatments .

- Anticancer Activity : Research has shown that artemisinin exhibits anticancer properties in vitro and in vivo. For instance, it has demonstrated efficacy against colorectal cancer cells by inducing apoptosis through ROS generation .

Adverse Effects

While generally safe, artemisinin can cause mild side effects such as gastrointestinal disturbances and dizziness. Serious adverse effects are rare but can include hypersensitivity reactions .

Data Table: Biological Activities of Artemisinin

Propriétés

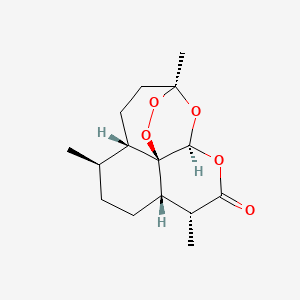

IUPAC Name |

(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUAFEHZUWYNDE-DKGJTOOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-64-9 | |

| Record name | (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-trimethyloctahydro-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.